Product packaging for 2-Amino-5,6-dimethylbenzimidazole(Cat. No.:CAS No. 29096-75-1)

2-Amino-5,6-dimethylbenzimidazole

Cat. No.: B145704
CAS No.: 29096-75-1
M. Wt: 161.2 g/mol
InChI Key: YPFQISHSXCFZMU-UHFFFAOYSA-N
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Description

Overview of Benzimidazole (B57391) Derivatives in Contemporary Chemical Research

Benzimidazole, a heterocyclic aromatic organic compound formed by the fusion of benzene (B151609) and imidazole (B134444) rings, represents a pivotal scaffold in medicinal chemistry and drug development. researchgate.netwikipedia.orgresearchgate.net Its derivatives have garnered significant attention due to their diverse and potent pharmacological activities. ijpsjournal.comimpactfactor.org This versatile structural motif is a key component in numerous clinically significant medications, demonstrating a wide spectrum of therapeutic applications including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive effects. ijpsjournal.comimpactfactor.org The structural adaptability of the benzimidazole nucleus allows for extensive chemical modifications, particularly at the 1, 2, 5, and/or 6-positions, enabling the development of novel agents that can interact with various biological targets. ijpsjournal.comnih.gov

The significance of benzimidazoles in pharmaceutical sciences is underscored by their presence in drugs such as the proton pump inhibitor lansoprazole, the anthelmintic albendazole, and the anticancer agent pracinostat. ijpsjournal.comimpactfactor.org The isostructural similarity of the benzimidazole pharmacophore to naturally occurring biomolecules, such as purines, contributes to its ability to interact with biological systems. researchgate.net Researchers are continually exploring new synthetic methodologies, including green chemistry and microwave-assisted techniques, to produce these derivatives more efficiently and sustainably. ijpsjournal.commdpi.com The ongoing investigation into benzimidazole hybrids and their structure-activity relationships continues to expand their therapeutic potential, making them a subject of intense and fruitful research in contemporary chemical and medicinal science. impactfactor.org

Significance of 2-Amino-5,6-dimethylbenzimidazole as a Core Heterocyclic Scaffold in Research

This compound is an organic compound characterized by a fused benzene and imidazole ring system. cymitquimica.com This core structure is further functionalized with two methyl groups at the 5- and 6-positions and an amino group at the 2-position. cymitquimica.com These substituents significantly influence the molecule's chemical properties and reactivity. The amino group, in particular, enhances its reactivity and solubility in polar solvents, making it a versatile building block in organic synthesis. cymitquimica.com

As a core heterocyclic scaffold, this compound serves as a crucial intermediate in the synthesis of more complex, biologically active molecules. chemimpex.com Its unique structure is particularly valuable in pharmaceutical development, where it is utilized in the creation of novel drug candidates, especially those targeting cancer and infectious diseases. chemimpex.com Beyond pharmaceuticals, this compound is also explored in material science for developing new polymers and coatings that require specific chemical stability. chemimpex.com Its ability to participate in various chemical reactions, such as phthaloylation, makes it a flexible starting material for generating diverse chemical libraries for further investigation. researchgate.net

The following table summarizes the key chemical properties of this compound.

PropertyValue
Chemical Formula C₉H₁₁N₃ chemheterocycles.comnist.gov
Molecular Weight 161.204 g/mol chemheterocycles.comnist.gov
Appearance White to off-white crystalline solid/powder cymitquimica.comchemheterocycles.com
Melting Point 194 - 196 °C chemheterocycles.com
Solubility in Water Poorly soluble chemheterocycles.com
CAS Registry Number 29096-75-1 nist.govnist.gov

Historical Context of Academic Investigations into Benzimidazole Chemistry

The history of benzimidazole chemistry dates back to the 19th century. The first synthesis of a benzimidazole derivative, specifically 2,6-dimethylbenzimidazole, was reported by Hoebrecker in 1872 through the ring-closure reaction of a benzene-1,2-diamine derivative. researchgate.netnih.gov This was followed by further work from Ladenberg, who synthesized a benzimidazole molecule via a reflux reaction of acetic acid and 3,4-diamino toluene.

However, the biological significance of the benzimidazole moiety was not fully appreciated until much later. A key discovery was made in 1994, noting the structural resemblance of the benzimidazole nucleus to the purine structure found in essential biomolecules. Another critical finding was the identification of 5,6-dimethylbenzimidazole (B1208971) as a degradation product of Vitamin B12 (cobalamin), where it acts as an axial ligand to the cobalt atom. researchgate.netnih.gov These initial studies catalyzed a surge of research into compounds containing the benzimidazole scaffold, revealing their potential for a wide range of pharmacological applications. The foundational synthetic methods, such as the Phillips procedure, have been refined over the years, and numerous new synthetic strategies have been developed to access a wide array of substituted benzimidazoles. organic-chemistry.org

Current Research Trends and Emerging Areas for this compound

Current research on this compound and its derivatives is multifaceted, spanning medicinal chemistry, biochemistry, and material science. A significant area of focus remains its application as a foundational structure in drug discovery. chemimpex.com

Key Research Areas:

Pharmaceutical Development: The compound is a key intermediate in synthesizing potential treatments for cancer and infectious diseases. chemimpex.com Its derivatives are being investigated as microtubule inhibitors, which can induce apoptosis in cancer cells. nih.gov The 2-amino substitution is a common feature in many biologically active benzimidazole cores. researchgate.net

Biochemical Research: A critical research area involves the anaerobic biosynthesis of the 5,6-dimethylbenzimidazole (DMB) ligand of vitamin B12. nih.gov Studies have identified that this process begins with the conversion of 5-aminoimidazole ribotide (AIR) to 5-hydroxybenzimidazole (B117332) (HBI) by the radical S-adenosyl-L-methionine (SAM) enzyme BzaF (HBI synthase). nih.gov Understanding this pathway is crucial as DMB has been shown to act as a flavin antagonist, potentially interfering with key metabolic processes like succinate (B1194679) metabolism in bacteria such as Salmonella. nih.gov

Synthetic Methodology: Researchers continue to develop novel synthetic routes to create diverse 2-substituted benzimidazole derivatives. This includes palladium-catalyzed cross-coupling reactions to functionalize the benzimidazole core, allowing for the creation of libraries of compounds for biological screening. mdpi.com

The table below details some of the current research applications involving the this compound scaffold.

Research AreaFocus of InvestigationNotable Findings
Medicinal Chemistry Synthesis of novel anticancer agents.Derivatives have shown cytotoxic effects against various cancer cell lines by targeting microtubules. nih.gov
Biochemistry Elucidation of the anaerobic biosynthesis pathway of the Vitamin B12 ligand, DMB.The enzyme BzaF converts 5-aminoimidazole ribotide (AIR) into an aminoimidazole radical intermediate en route to DMB. nih.gov
Microbiology Investigating the biological activity of DMB in bacteria.DMB acts as a flavin antagonist and can inhibit the growth of S. Typhimurium by interfering with FAD-dependent dehydrogenases. nih.gov
Organic Synthesis Development of efficient synthetic pathways for functionalized benzimidazoles.Palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are used to modify the 5(6)-position. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N3 B145704 2-Amino-5,6-dimethylbenzimidazole CAS No. 29096-75-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dimethyl-1H-benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11N3/c1-5-3-7-8(4-6(5)2)12-9(10)11-7/h3-4H,1-2H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFQISHSXCFZMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00183342
Record name 5,6-Dimethylbenzimidazol-2-ylamine
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Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

29096-75-1
Record name 2-Amino-5,6-dimethylbenzimidazole
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Record name 5,6-Dimethylbenzimidazol-2-ylamine
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Record name 5,6-Dimethylbenzimidazol-2-ylamine
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Record name 5,6-dimethylbenzimidazol-2-ylamine
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Record name 2-Amino-5,6-dimethylbenzimidazole
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Synthetic Methodologies and Reaction Pathways for 2 Amino 5,6 Dimethylbenzimidazole and Its Derivatives

Established Synthetic Routes for 2-Amino-5,6-dimethylbenzimidazole

Traditional methods for synthesizing the this compound core often involve cyclization reactions of ortho-phenylenediamine precursors. These methods have been well-documented and provide reliable pathways to the target molecule.

Cyclization Reactions of ortho-Phenylenediamine Derivatives

A cornerstone in benzimidazole (B57391) synthesis is the cyclization of ortho-phenylenediamine derivatives with various reagents. This approach is widely used due to the availability of the starting materials and the relative simplicity of the reaction.

Reaction of 4,5-dimethyl-ortho-phenylenediamine with Formic Acid

The reaction of 4,5-dimethyl-ortho-phenylenediamine with formic acid is a classic method for preparing benzimidazoles. ijariie.com This condensation reaction proceeds by heating the two reactants, leading to the formation of the imidazole (B134444) ring through the elimination of water. ijariie.comslideshare.net The general principle involves the initial formation of an N-formyl intermediate, which then undergoes intramolecular cyclization and dehydration to yield the benzimidazole core. ijariie.com

Preparation from N-(2-amino-4,5-dimethylphenyl)formamide

An alternative and closely related synthetic route involves the direct cyclization of N-(2-amino-4,5-dimethylphenyl)formamide. google.com This method is advantageous as the formamide precursor is already primed for ring closure. The reaction is typically carried out by heating the formamide in the presence of an acid, such as formic acid, which facilitates the dehydration and cyclization process. google.com This approach can offer improved control over the reaction and potentially higher yields compared to the direct reaction of the diamine with formic acid. A patented method describes reacting N-(2-amino-4,5-dimethylphenyl)formamide with formic acid at temperatures between 80-120°C for 2-12 hours. google.com

Starting MaterialReagentConditionsProduct
4,5-dimethyl-ortho-phenylenediamineFormic AcidHeatingThis compound
N-(2-amino-4,5-dimethylphenyl)formamideFormic Acid80-120°C, 2-12h5,6-dimethylbenzimidazole (B1208971)

Comparison of Conventional and Green Synthetic Approaches

Conventional methods for benzimidazole synthesis often rely on harsh reaction conditions, toxic solvents, and catalysts that are not environmentally friendly. researchgate.net These traditional approaches can lead to the generation of significant chemical waste. In contrast, green synthesis methodologies aim to address these shortcomings by employing more sustainable practices. researchgate.netnih.gov

Green chemistry principles emphasize waste prevention, the use of less hazardous chemical syntheses, and energy efficiency. nih.gov For benzimidazole synthesis, this translates to the use of eco-friendly solvents like water, biodegradable catalysts, and energy-efficient techniques such as microwave irradiation. researchgate.netpreprints.org These green approaches not only reduce the environmental impact but can also offer benefits such as shorter reaction times, higher yields, and simpler purification procedures. researchgate.neteurekaselect.com

ApproachCharacteristicsAdvantagesDisadvantages
Conventional Use of harsh reagents, organic solvents, high temperatures.Well-established and widely applicable.Environmentally hazardous, often requires long reaction times and complex purification.
Green Use of eco-friendly solvents (e.g., water), biodegradable catalysts, energy-efficient methods (e.g., microwave).Reduced environmental impact, shorter reaction times, higher yields, easier purification.May require optimization for specific substrates, initial setup costs for specialized equipment.

Advanced Synthetic Strategies for Novel Derivatives

To meet the growing demand for novel benzimidazole derivatives with diverse functionalities, advanced synthetic strategies are continuously being developed. These methods often focus on improving efficiency, selectivity, and the environmental footprint of the synthesis.

Microwave-Assisted Solvent-Free Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool in modern synthetic chemistry, offering significant advantages over conventional heating methods. eurekaselect.com This technique utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, often leading to dramatic reductions in reaction times and increased product yields. eurekaselect.comarkat-usa.org

For the synthesis of benzimidazole derivatives, microwave irradiation has been successfully applied, often in solvent-free conditions. preprints.orgarkat-usa.org This "green" approach minimizes the use of volatile organic solvents, thereby reducing environmental pollution and simplifying product work-up. preprints.orgadvion.com For instance, the synthesis of 1-(2,6-difluorobenzyl)-2-(2,6-difluorophenyl)-5,6-dimethylbenzimidazole was achieved in 72% yield after just 6 minutes of microwave irradiation at 250 W. arkat-usa.org In another example, various 1,2-disubstituted benzimidazoles were synthesized in high yields (86-99%) within 5-10 minutes using microwave assistance. mdpi.com

The combination of microwave heating and solvent-free conditions represents a highly efficient and environmentally benign strategy for the rapid synthesis of diverse libraries of benzimidazole derivatives. eurekaselect.comarkat-usa.orgmdpi.com

DerivativeReaction Time (Microwave)YieldReference
1-(2,6-difluorobenzyl)-2-(2,6-difluorophenyl)-5,6-dimethylbenzimidazole6 minutes72% arkat-usa.org
Various 1,2-disubstituted benzimidazoles5-10 minutes86-99% mdpi.com
Synthesis of Schiff Base Ligands from this compound and Aldehydes (e.g., Syringaldehyde, Benzaldehyde (B42025) Derivatives)

Schiff base ligands can be synthesized through the condensation reaction of this compound with various aldehydes. A notable example is the solvent-free synthesis of a bidentate Schiff base ligand by reacting this compound with syringaldehyde in a 1:1 molar ratio. researchgate.net This reaction can be efficiently carried out in a microwave oven, yielding a high percentage of the desired product. researchgate.net The resulting ligand, (E)-4-(((5,6-dimethyl-1H-benzo[d]imidazol-2-yl)imino)methyl)-2,6-dimethoxyphenol, is a brown crystalline solid. researchgate.net

The general procedure involves mixing the this compound and the selected aldehyde, followed by microwave irradiation. researchgate.net The product can then be purified by washing with a suitable solvent, such as dry ether, and recrystallized from absolute ethanol. researchgate.net This method has proven to be effective for generating Schiff base ligands from a variety of benzaldehyde derivatives as well. nih.gov

Table 1: Synthesis of Schiff Base Ligand with Syringaldehyde

ReactantsMolar RatioMethodProductYieldMelting Point (°C)
This compound, Syringaldehyde1:1Microwave irradiation (solvent-free)(E)-4-(((5,6-dimethyl-1H-benzo[d]imidazol-2-yl)imino)methyl)-2,6-dimethoxyphenol95%120
Synthesis of Schiff Base Ligands from this compound and Ketones (e.g., Benzil, 4,4'-Dibromobenzil)

In addition to aldehydes, ketones can also be used to synthesize Schiff base ligands from this compound. The fundamental reaction is a condensation between the primary amine group of the benzimidazole and the carbonyl group of the ketone. ijsra.netresearchgate.net While specific examples with benzil and 4,4'-dibromobenzil are not detailed in the provided search results, the general principle of Schiff base formation applies. This reaction typically involves refluxing the reactants in a suitable solvent, often with a catalytic amount of acid. The resulting imine or azomethine group is characteristic of all Schiff bases. nih.gov

Metal Complexation Strategies with Schiff Base Ligands

Schiff bases derived from this compound are effective ligands for coordinating with a variety of metal ions due to the presence of the electron-donating azomethine nitrogen. researchgate.netmdpi.com

Synthesis of Transition Metal Complexes (e.g., Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Ag(I))

A range of transition metal complexes can be synthesized using the Schiff base ligands derived from this compound. researchgate.net For instance, the Schiff base formed with syringaldehyde has been used to synthesize complexes with Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Ag(I). researchgate.netresearchgate.net The synthesis can be carried out under solvent-free conditions in a microwave oven, where the ligand is mixed with the respective metal salt. researchgate.net The formation of the complex is often indicated by a distinct color change and a higher melting point compared to the free ligand. researchgate.netcore.ac.uk The metal salts commonly used include chlorides and nitrates. researchgate.netnih.gov

Table 2: Synthesis of Transition Metal Complexes

LigandMetal SaltProduct
(E)-4-(((5,6-dimethyl-1H-benzo[d]imidazol-2-yl)imino)methyl)-2,6-dimethoxyphenolMnCl₂Mn(II) complex
(E)-4-(((5,6-dimethyl-1H-benzo[d]imidazol-2-yl)imino)methyl)-2,6-dimethoxyphenolFe(NO₃)₃·9H₂OFe(III) complex
(E)-4-(((5,6-dimethyl-1H-benzo[d]imidazol-2-yl)imino)methyl)-2,6-dimethoxyphenolCo(NO₃)₂·6H₂OCo(II) complex
(E)-4-(((5,6-dimethyl-1H-benzo[d]imidazol-2-yl)imino)methyl)-2,6-dimethoxyphenolNi(NO₃)₂·6H₂ONi(II) complex
(E)-4-(((5,6-dimethyl-1H-benzo[d]imidazol-2-yl)imino)methyl)-2,6-dimethoxyphenolCu(NO₃)₂·3H₂OCu(II) complex
(E)-4-(((5,6-dimethyl-1H-benzo[d]imidazol-2-yl)imino)methyl)-2,6-dimethoxyphenolZn(NO₃)₂·6H₂OZn(II) complex
(E)-4-(((5,6-dimethyl-1H-benzo[d]imidazol-2-yl)imino)methyl)-2,6-dimethoxyphenolCd(NO₃)₂·4H₂OCd(II) complex
(E)-4-(((5,6-dimethyl-1H-benzo[d]imidazol-2-yl)imino)methyl)-2,6-dimethoxyphenolAgNO₃Ag(I) complex
Role of the Azomethine Group in Metal Chelation

The azomethine group (C=N) is crucial for the chelating ability of these Schiff base ligands. researchgate.net The nitrogen atom of the azomethine group possesses a lone pair of electrons, which can be donated to a metal ion, forming a coordinate bond. researchgate.net This coordination is a key step in the formation of stable metal complexes. mdpi.com Spectroscopic evidence, such as a shift in the infrared (IR) stretching frequency of the azomethine group upon complexation, confirms its involvement in metal binding. researchgate.netmdpi.com This interaction is fundamental to the structure and properties of the resulting metal complexes. crimsonpublishers.com

Functionalization and Modification at the Benzimidazole Core

Phthaloylation Reactions with Phthaloyl Chloride and Anhydride

Further functionalization of the this compound core can be achieved through reactions such as phthaloylation. This reaction involves treating the amino group of the benzimidazole with phthaloyl chloride or phthalic anhydride. The reaction leads to the formation of a phthaloyl derivative, where the phthaloyl group is attached to the amino nitrogen. This modification can significantly alter the chemical and physical properties of the parent molecule, opening avenues for the synthesis of new compounds with potentially different applications.

Diazotization and Halogenation Reactions

The amino group of 2-aminobenzimidazoles can be transformed into a diazonium salt, which is a versatile intermediate for introducing various substituents onto the benzimidazole ring. The diazotization process involves treating the primary aromatic amine with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid like hydrochloric or sulfuric acid. organic-chemistry.orgmasterorganicchemistry.com This reaction leads to the formation of a diazonium salt, which can then undergo a range of substitution reactions. organic-chemistry.org

For instance, the amino group of (2-Amino-5, 6-dimethylbenzimidazolyl)-cobamide can be converted to a hydroxyl group by treatment with nitrous acid. nih.gov Furthermore, the Sandmeyer reaction allows for the replacement of the diazonium group with halides (Cl, Br) using copper(I) salts. masterorganicchemistry.com A related process, the Schiemann reaction, is utilized to introduce fluorine by the thermal decomposition of the corresponding tetrafluoroborate salt. masterorganicchemistry.com The diazonium salt can also be converted to the corresponding iodide by reaction with potassium iodide. organic-chemistry.org These halogenated derivatives are valuable precursors for further synthetic modifications.

A one-pot synthesis method has been reported for 2-amino-5-halogenated-N,3-dimethylbenzamides, which involves the halogenation of an intermediate using N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) through electrophilic aromatic substitution. sioc-journal.cnresearchgate.net

N-Alkylation Strategies for Derivative Synthesis

N-alkylation of the benzimidazole core is a common strategy to create a diverse set of derivatives. The nitrogen atoms of the imidazole ring can be alkylated under various conditions. For example, N-alkylation of 2-azidobenzenesulfonamide with 5-bromopent-1-ene has been successfully achieved. nih.gov However, attempted N-alkylation of 2-azidobenzamide with alkyl halides can lead to the formation of benzotriazinones and quinazolinones. nih.gov

In the context of 2-aminobenzimidazoles, alkylation can occur at the amino group or the imidazole nitrogens, depending on the reaction conditions and the substrate. researchgate.net

Nuclear Substitution Reactions via Electrophilic Pathways

The benzene (B151609) ring of the benzimidazole system is susceptible to electrophilic substitution reactions. The position of substitution is directed by the existing substituents on the ring. science.govyoutube.com For 2-amino-1-methylbenzimidazole, bromination with hydrobromic acid results in a mixture of mono-bromo substituted compounds, with the bromine atom being incorporated at the 5 and 6 positions, which are the most reactive sites for electrophilic substitution. longdom.org Under more vigorous conditions, using potassium bromate, a 5,6-dibromo derivative can be obtained, and even a 4,5,6-tribromo derivative can be formed under more severe conditions. longdom.org

Similarly, nitration of 2-amino-1-methylbenzimidazole with potassium nitrate in concentrated sulfuric acid at low temperatures yields a mixture of 5- and 6-nitro derivatives. longdom.org Using a higher molar ratio of potassium nitrate under the same conditions leads to the formation of 5,6-dinitro-2-amino-1-methylbenzimidazole. longdom.org

Condensation Reactions with Carbonyl Compounds

The 2-amino group of 2-aminobenzimidazole (B67599) can participate in condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines) and other heterocyclic systems. researchgate.netnih.govpressbooks.pub These reactions are often catalyzed by acids or bases. For example, the condensation of 2-aminobenzimidazole with dimedone and various aldehydes can be catalyzed by carboxymethyl cellulose (B213188) to produce quinazolinone derivatives. researchgate.net

The reaction between 2-aminothiophenols and carbonyl compounds is a well-established method for synthesizing 2-substituted benzothiazoles, involving the formation of an imine intermediate followed by cyclization. nih.gov A similar principle applies to the condensation reactions of 2-aminobenzimidazoles.

Formation of N-Mannich Bases

N-Mannich bases are important derivatives of benzimidazoles, synthesized through the Mannich reaction. chitkara.edu.inchitkara.edu.in This reaction involves the amino-methylation of a compound containing an active hydrogen atom, such as the N-H of the benzimidazole ring or the 2-amino group, with formaldehyde and a secondary amine. nih.govscielo.br

The general procedure for synthesizing N-Mannich bases of 2-substituted benzimidazoles involves reacting the benzimidazole derivative with formaldehyde and a secondary amine, often in a solvent like ethanol and sometimes with the addition of an acid catalyst like hydrochloric acid. chitkara.edu.innih.govscielo.br A variety of secondary amines, including piperazine, piperidine (B6355638), and morpholine, have been used to generate a library of N-Mannich bases. scielo.br

Optimization of Reaction Conditions and Yield Enhancement in Derivative Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound derivatives. Key parameters that are often adjusted include the choice of solvent, catalyst, reaction temperature, and reaction time.

For instance, in the synthesis of 2,5(6)-benzimidazole derivatives via Pd-catalyzed reactions, changing the solvent from a single solvent to a mixture of THF/H2O (4:1) and adjusting the temperature and reaction time significantly improved the yield of the desired product from 30% to 66%. nih.gov Further optimization led to an 80% yield. nih.gov

In the synthesis of N-Mannich bases, the reaction is typically carried out by refluxing the reactants for several hours. nih.gov The use of a catalyst, such as a few drops of concentrated HCl, can help to speed up the reaction. scielo.br The progress of the reaction is often monitored by thin-layer chromatography (TLC) to determine the optimal reaction time for completion. scielo.br

The table below summarizes the optimization of the condensation reaction between 4-bromo-1,2-diaminobenzene and 2-nitrobenzaldehyde, a key step in the synthesis of some benzimidazole derivatives. nih.gov

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1-Nitrobenzene1808-
2Pd(OAc)2, Ph3P, K2CO3THF/H2O (4:1)701666
3Optimized Conditions---80
Data adapted from a study on the synthesis of potential E. coli DNA gyrase B inhibitors. nih.gov

This interactive table allows for the comparison of different reaction conditions and their impact on the yield of the final product.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Amino 5,6 Dimethylbenzimidazole and Its Complexes

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy is a cornerstone for identifying the functional groups present in a molecule by probing the vibrations of its chemical bonds.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and fingerprint region of a molecule. The analysis of 2-Amino-5,6-dimethylbenzimidazole reveals characteristic absorption bands corresponding to its distinct structural features. The spectrum, typically recorded on a solid sample as a mull, shows vibrations for the amino (-NH2), imidazole (B134444) (N-H), aromatic (C-H), and methyl (C-H) groups.

Key regions in the FTIR spectrum include:

N-H Stretching: The amino (-NH2) and imidazole (N-H) groups typically exhibit stretching vibrations in the region of 3400-3100 cm⁻¹. These bands are often broad due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups are observed just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bond within the imidazole ring and the C=C bonds of the benzene (B151609) ring are found in the 1650-1450 cm⁻¹ region.

Data from the NIST database for a solid-state measurement of this compound confirms the presence of these characteristic absorptions, providing a unique vibrational fingerprint for the compound. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed molecular map can be constructed.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, a ¹H-NMR spectrum would be expected to show distinct signals corresponding to the different types of protons:

Aromatic Protons (H-4 and H-7): Due to the symmetrical substitution of the benzene ring, the two aromatic protons are in identical chemical environments. They would appear as a single sharp signal (a singlet).

Methyl Protons (-CH₃): The six protons of the two methyl groups at positions 5 and 6 are also chemically equivalent and would give rise to a single, integrated singlet.

Amino Protons (-NH₂): The two protons of the primary amine group would typically appear as a broad singlet. Its chemical shift can be variable and is dependent on solvent, concentration, and temperature.

Imidazole Proton (-NH): The proton on the imidazole nitrogen would also produce a broad singlet, with a chemical shift that is highly sensitive to the solvent and other experimental conditions.

While specific experimental data with assigned chemical shifts for this compound was not available in the reviewed literature, analysis of the closely related 2-aminobenzimidazole (B67599) shows aromatic protons appearing between δ 6.8-7.2 ppm and a broad amino/NH signal around δ 6.3 ppm in DMSO-d₆.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. A ¹³C-NMR spectrum for this compound would display signals for each unique carbon atom. Based on the molecule's symmetry, the following signals are expected:

C-2 (Imino Carbon): The carbon atom of the C=N bond bearing the amino group is expected to appear at a characteristic downfield shift, typically in the range of δ 150-160 ppm.

Aromatic Carbons (C-5/C-6, C-4/C-7, C-3a/C-7a): Due to symmetry, pairs of carbons in the benzene ring would be equivalent, resulting in distinct signals. The carbons bearing the methyl groups (C-5/C-6) and the unsubstituted carbons (C-4/C-7) would have different chemical shifts. The bridgehead carbons (C-3a/C-7a) would also be equivalent and show a separate signal.

Methyl Carbons (-CH₃): The two equivalent methyl carbons would produce a single signal in the upfield region of the spectrum, typically around δ 20 ppm.

Detailed experimental ¹³C-NMR data with specific chemical shift assignments for this compound could not be located in the surveyed scientific literature.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is ideal for confirming the identity and purity of this compound. The compound has a molecular formula of C₉H₁₁N₃ and a monoisotopic mass of 161.09529 Da. uni.lu

In a typical LC-MS analysis using a soft ionization technique like electrospray ionization (ESI), the compound is readily protonated. The resulting mass spectrum would be dominated by the protonated molecular ion [M+H]⁺. Predicted m/z values for various common adducts are crucial for accurate identification. uni.lu

Table 1: Predicted m/z Values for this compound Adducts

AdductMass-to-Charge Ratio (m/z)
[M+H]⁺162.10257
[M+Na]⁺184.08451
[M+K]⁺200.05845
[M-H]⁻160.08801

Furthermore, fragmentation analysis, often performed using techniques like electron ionization (EI) or tandem mass spectrometry (MS/MS), provides structural confirmation. The electron ionization mass spectrum of this compound shows a prominent molecular ion peak (M⁺) at m/z 161, confirming its molecular weight. nist.gov The major fragment ion observed is at m/z 146, which corresponds to the loss of a methyl group ([M-CH₃]⁺), a characteristic fragmentation for methylated aromatic compounds.

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy is a vital tool for understanding the conjugated π-system of this compound and the electronic transitions it undergoes upon absorption of electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For organic molecules with chromophores, such as the benzimidazole (B57391) ring system, the most common transitions are π → π* and n → π*. tanta.edu.eglibretexts.org These transitions fall within an experimentally convenient region of the electromagnetic spectrum, typically between 200 and 700 nm. tanta.edu.eglibretexts.org

The extended conjugation in the this compound molecule, involving the benzene and imidazole rings, influences the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org Generally, a higher degree of conjugation leads to a smaller energy gap, resulting in the absorption of light at longer wavelengths (a red shift). uomustansiriyah.edu.iq The specific wavelengths of maximum absorbance (λmax) and the intensity of the absorption (molar absorptivity, ε) are characteristic of the molecule's electronic structure. For instance, aromatic compounds often exhibit π → π* transitions in the 230-330 nm range. researchgate.net The solvent can also influence the absorption spectrum; polar solvents may cause a blue shift (to shorter wavelengths) for n → π* transitions and a red shift for π → π* transitions. uomustansiriyah.edu.iq

Table 1: Typical Electronic Transitions in Organic Molecules

TransitionDescriptionTypical Wavelength Range (nm)
σ → σExcitation of an electron from a σ bonding orbital to a σ antibonding orbital. Requires high energy.< 200
n → σExcitation of a non-bonding electron to a σ antibonding orbital.150 - 250
π → πExcitation of an electron from a π bonding orbital to a π antibonding orbital. Characteristic of conjugated systems.200 - 500
n → πExcitation of a non-bonding electron to a π antibonding orbital.250 - 600

Fluorescence spectroscopy provides further details about the excited states of this compound, including information on its interactions with other molecules.

Steady-state and time-resolved fluorescence studies are particularly useful for investigating the formation of inclusion complexes, for example, between this compound (ADBI) and beta-Cyclodextrin (β-CD). nih.gov Cyclodextrins are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, capable of encapsulating guest molecules. nih.govnih.gov This encapsulation can alter the photophysical properties of the guest molecule.

When ADBI forms an inclusion complex with β-CD in an aqueous solution, changes in its fluorescence spectrum are observed. nih.gov The formation of a 1:1 host-guest complex between ADBI and β-CD has been reported, with an association constant determined to be 2074 ± 77 M⁻¹. nih.gov The inclusion of the ADBI molecule inside the β-CD cavity is suggested to occur from the side of the amino group substituent. nih.gov This interaction is driven by non-covalent forces and can lead to changes in the chemical environment of the ADBI molecule, which are reflected in its fluorescence behavior. nih.govnih.gov

The formation of an inclusion complex with β-CD leads to a noticeable enhancement of the fluorescence emission of this compound. nih.gov This phenomenon is often attributed to the shielding of the guest molecule from non-radiative decay pathways when it is encapsulated within the less polar microenvironment of the cyclodextrin (B1172386) cavity. nih.gov

Time-resolved fluorescence spectroscopy, which measures the decay of fluorescence intensity over time after excitation by a short pulse of light, reveals an increase in the fluorescence lifetime of ADBI when it is complexed with β-CD. nih.govedinst.com This longer lifetime indicates that the excited state of the encapsulated ADBI is more stable and less prone to quenching by the surrounding aqueous environment. nih.gov Global analysis and distribution analysis of the fluorescence decays support the formation of a single 1:1 inclusion complex. nih.gov

Table 2: Fluorescence Properties of this compound (ADBI) in the Presence of beta-Cyclodextrin (β-CD)

ParameterObservationImplication
Fluorescence Intensity Emission enhancementShielding from non-radiative decay
Fluorescence Lifetime Increased in the presence of β-CDStabilization of the excited state
Stoichiometry 1:1 host-guest complexWell-defined interaction
Association Constant (K) 2074 ± 77 M⁻¹Strong binding affinity

Steady-State and Time-Resolved Fluorescence Spectroscopy

Thermal Analysis Techniques

Thermal analysis methods are used to characterize the thermal stability and decomposition behavior of this compound and its complexes.

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature. This technique is valuable for determining the thermal stability and decomposition profile of this compound. The compound is known to decompose at a temperature range of 220-223 °C. sigmaaldrich.com

In the context of inclusion complexes, TGA can provide evidence for their formation and characterize their thermal stability compared to the individual components. The TGA thermogram of an inclusion complex is expected to be different from that of the physical mixture of the host and guest molecules. The decomposition profile of the complex may show a shift in decomposition temperatures or a different pattern of mass loss, indicating that the guest molecule is protected within the host cavity, leading to enhanced thermal stability.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. For this compound, DSC provides valuable information regarding its thermal stability, melting point, and any phase transitions that may occur upon heating.

Commercial suppliers report the melting point of this compound to be in the range of 220-223 °C, at which point it also undergoes decomposition. sigmaaldrich.com A typical DSC analysis would be conducted by heating a small sample of the compound in a sealed pan at a constant rate. The resulting thermogram would display an endothermic peak corresponding to the melting of the substance. The onset temperature of this peak is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.

The thermal analysis of metal complexes of 5,6-dimethylbenzimidazole (B1208971) has also been investigated, revealing multi-step decomposition processes that include dehydration and the release of the benzimidazole ligand. wikipedia.org A similar approach could be applied to the metal complexes of this compound to elucidate their thermal stability and decomposition pathways.

Table 1: Thermal Properties of this compound

PropertyValueSource
Melting Point220-223 °C (decomposes) sigmaaldrich.com
Physical FormPowder or crystals sigmaaldrich.com

Note: Detailed DSC thermogram and enthalpy data for this compound are not widely published.

Chromatographic Methods for Purity and Retention Behavior Analysis

Chromatographic techniques are indispensable for the separation, identification, and purity assessment of this compound.

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used to monitor the progress of chemical reactions and to assess the purity of a substance. researchgate.net In the synthesis of this compound, which can be prepared by the cyclization of a substituted o-phenylenediamine, TLC can be used to track the consumption of the starting materials and the formation of the product. nih.gov

A small aliquot of the reaction mixture is spotted onto a TLC plate, typically coated with silica (B1680970) gel, alongside spots of the starting materials and a pure sample of the product (if available). nist.gov The plate is then developed in a suitable solvent system (mobile phase). The components of the mixture travel up the plate at different rates depending on their polarity and interaction with the stationary phase, resulting in separation. nist.gov The separated spots can be visualized under UV light or by using a staining agent. researchgate.net The completion of the reaction is indicated by the disappearance of the starting material spots and the appearance of a single product spot with the expected retention factor (Rf) value. nist.gov

TLC is also a primary tool for assessing the purity of the final product. The presence of multiple spots indicates the presence of impurities. The Rf value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system and can be used for identification purposes.

Table 2: General Parameters for TLC Analysis of this compound

ParameterDescription
Stationary Phase Silica gel G is a common choice for benzimidazole derivatives.
Mobile Phase A mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, in varying ratios. The optimal ratio is determined empirically.
Visualization UV light (254 nm) or staining with a suitable reagent like iodine vapor or a specific chromogenic agent. researchgate.netstenutz.eu
Application Monitoring reaction progress by observing the disappearance of reactants and the appearance of the product. Assessing the purity of the final compound by checking for the presence of a single spot.

While specific studies detailing the chromatographic behavior of this compound on rice starch, cellulose (B213188), and Aminoplast stationary phases are not extensively documented, the expected behavior can be inferred based on the chemical properties of the compound and the nature of these stationary phases.

Rice Starch and Cellulose: Both rice starch and cellulose are polysaccharide-based stationary phases and are more polar than silica gel. They can be used in normal-phase chromatography with non-polar mobile phases or in reversed-phase mode with aqueous mobile phases. Given the polar nature of the amino and imidazole groups in this compound, it would likely exhibit strong retention on these polar stationary phases when using non-polar mobile phases. In a reversed-phase system, its retention would be influenced by the pH of the mobile phase, which would affect the ionization state of the amino and imidazole functionalities.

Aminoplast: Aminoplast resins are cross-linked polymers containing amino groups. These could potentially be used as a stationary phase for the separation of benzimidazoles. The interaction would likely be based on a combination of polar interactions and potentially weak ion-exchange mechanisms, depending on the pH of the mobile phase and the pKa of the analyte and the stationary phase.

The separation of benzimidazoles on various stationary phases is a subject of research, and the development of new stationary phases and mobile phase systems is an ongoing effort to achieve better resolution and selectivity.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. nih.gov It is a powerful tool for characterizing the structure and environment of these paramagnetic species. nih.gov

A significant application of EPR spectroscopy in the context of this compound is in the study of its biosynthesis. 5,6-Dimethylbenzimidazole is the "lower ligand" to the cobalt ion in vitamin B12. In the anaerobic biosynthesis pathway, the formation of this ligand proceeds through a radical mechanism.

Research has focused on the enzyme BzaF, a radical S-adenosyl-L-methionine (SAM) enzyme, which catalyzes the conversion of 5-aminoimidazole ribotide (AIR) to 5-hydroxybenzimidazole (B117332), a precursor to 5,6-dimethylbenzimidazole. Using EPR spectroscopy, a radical intermediate in this reaction has been trapped and characterized. By employing isotopically labeled AIR, researchers were able to determine the hyperfine couplings of the unpaired electron with various nuclei.

The EPR data revealed that the intermediate is an aminoimidazole radical, where the unpaired electron is delocalized over the imidazole ring. This finding was crucial in revising the proposed biosynthetic mechanism, demonstrating that the reaction proceeds via the formation of an imidazole-centered π-radical. The ability to trap and characterize such transient radical species highlights the unique capabilities of EPR spectroscopy in elucidating complex biochemical pathways.

Table 3: EPR Findings for the Aminoimidazole Radical Intermediate in Benzimidazole Biosynthesis

FindingSignificanceSource
Identification of an isotropic radical signal near g ≈ 2.0045.Confirms the presence of a radical intermediate in the enzymatic reaction.
Measurement of hyperfine couplings using isotopically labeled substrates.Allowed for the determination of the spin density distribution and the geometric and electronic structure of the radical.
Characterization of the intermediate as an imidazole-centered π-radical.Provided critical evidence for revising the mechanistic proposal for the biosynthesis of the benzimidazole core.

Morphological and Crystalline Structure Investigations

The morphological and crystalline properties of this compound are important for its handling, formulation, and solid-state properties.

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystal. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and information about the intermolecular interactions, such as hydrogen bonding, in the solid state. The amino group and the imidazole nitrogen atoms are expected to participate in a network of hydrogen bonds, which would play a significant role in the crystal packing.

Studies on related benzimidazole derivatives, such as 2-aminobenzimidazole, have shown that they form extensive hydrogen-bonding networks in the solid state. For instance, the crystal structure of a co-crystal of 2-aminobenzimidazole with trinitrobenzene has been determined. In other cases, the crystal structures of derivatives reveal how intermolecular interactions stabilize the packing. A similar detailed analysis for this compound would provide fundamental insights into its solid-state chemistry.

X-Ray Diffraction (XRD) Analysis of Complexes

However, studies on closely related benzimidazole complexes provide a framework for understanding the potential coordination modes and crystal packing of this compound complexes. For instance, the analysis of a copper(II) complex with the parent benzimidazole ligand, bis(benzimidazole-κN)bis(4-hydroxybenzoato-κ²O,O′)copper(II), revealed a monoclinic crystal system with a P2₁/c space group. mdpi.com Such studies are crucial for establishing the coordination preferences of the benzimidazole core.

In a study on a Schiff base derived from 1-methyl-2-aminobenzimidazole and 2-hydroxynaphthaldehyde, single-crystal X-ray analysis of the ligand itself showed a monoclinic P21/c space group. nih.gov The subsequent metal complexes with Cu(II), Co(II), and Zn(II) were synthesized, indicating the amenability of these types of ligands to form crystalline complexes suitable for XRD studies. nih.gov

Furthermore, powder XRD has been utilized to characterize metal complexes of the related 5,6-dimethylbenzimidazole. researchgate.net These studies confirmed the crystalline nature of the synthesized Co(II), Cu(II), Cd(II), and Hg(II) complexes and suggested a 1:2 metal-to-ligand ratio with a proposed tetrahedral geometry. researchgate.net While powder XRD is useful for phase identification and assessing crystallinity, it does not provide the detailed structural parameters obtainable from single-crystal analysis.

The table below presents hypothetical crystallographic data for a potential complex of this compound to illustrate the type of information obtained from a single-crystal XRD experiment.

ParameterHypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 15.456
c (Å) 12.789
α (°) 90
β (°) 105.3
γ (°) 90
Volume (ų) 1925.4
Z 4
Calculated Density (g/cm³) 1.58
R-factor 0.045

Field Emission Scanning Electron Microscopy (FE-SEM) for Morphology

Field Emission Scanning Electron Microscopy (FE-SEM) is a high-resolution imaging technique used to investigate the surface topography and morphology of solid materials. This method provides detailed information about the size, shape, and texture of the particles or crystals of a compound.

Currently, there is a notable absence of published FE-SEM images specifically for complexes of this compound in the available scientific literature. However, the application of this technique to other coordination polymers and metal-organic frameworks (MOFs) demonstrates its utility in characterizing the morphology of such materials. For example, FE-SEM analysis of iron(III) coordination polymers has revealed the formation of poly-aggregated granules.

The morphology of these complexes is influenced by various synthetic conditions such as the solvent system, temperature, reaction time, and the nature of the metal and ligand. Different morphologies, including but not limited to nanorods, nanosheets, and microcrystals, can be expected. The morphological characteristics of these complexes can have a significant impact on their properties and potential applications.

To illustrate the type of data obtained from FE-SEM analysis, a hypothetical table detailing potential morphological features of a this compound complex is provided below.

Morphological FeatureDescription
Particle Shape Agglomerates of irregular plate-like crystals
Particle Size Range 500 nm - 2 µm
Surface Texture Smooth surfaces with some visible step-like features
Aggregation High degree of aggregation into larger clusters

Computational Chemistry and Structure Activity Relationship Sar Studies of 2 Amino 5,6 Dimethylbenzimidazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods ranging from semi-empirical to high-level ab initio and density functional theory are employed to model molecular characteristics.

Semi-Empirical Methods (e.g., AM1) for Molecular Geometry and Interactions

Semi-empirical methods, such as Austin Model 1 (AM1), offer a computationally less intensive alternative to ab initio methods for predicting molecular geometries and interaction energies. While specific studies employing the AM1 method exclusively on 2-Amino-5,6-dimethylbenzimidazole are not extensively detailed in the reviewed literature, the application of such methods is a common practice in the initial stages of computational analysis for benzimidazole (B57391) derivatives. These methods are valuable for quickly scanning large libraries of compounds, optimizing their 3D structures, and calculating electronic properties that can be used as descriptors in subsequent Quantitative Structure-Activity Relationship (QSAR) models. For instance, in the broader context of benzimidazole research, semi-empirical calculations help in understanding the foundational aspects of molecular structure that underpin biological activity.

Density Functional Theory (DFT) for Radical Intermediate Models

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and reactivity of molecules, including transient species like radical intermediates. In the anaerobic biosynthesis of 5,6-dimethylbenzimidazole (B1208971) (DMB), which serves as the lower axial ligand for the cobalt ion in vitamin B12, a critical step is catalyzed by the radical S-adenosyl-L-methionine (SAM) enzyme, 5-hydroxybenzimidazole (B117332) (HBI) synthase, also known as BzaF. nih.govacs.org

This enzyme facilitates the conversion of 5-aminoimidazole ribotide (AIR) to HBI. nih.gov Electron Paramagnetic Resonance (EPR) spectroscopy, in conjunction with DFT calculations, has been instrumental in characterizing a key radical intermediate in this reaction. nih.govacs.org Studies have identified this intermediate as an aminoimidazole radical formed in close proximity to a fragment of the ribose ring. nih.govacs.org DFT models help in proposing plausible structures for this intermediate by calculating hyperfine parameters for various nuclei, which are then compared with experimental EPR data. nih.gov These computational models have been crucial in refining the proposed mechanisms for DMB biosynthesis. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of novel, unsynthesized molecules.

Predicting Biological Potency Based on Molecular Descriptors

QSAR modeling is a cornerstone of modern drug design, enabling the prediction of a compound's biological potency from its molecular descriptors. For benzimidazole derivatives, computer-aided drug design and docking studies have shown that 2,5(6)-substituted benzimidazoles are promising molecules for targeting bacterial enzymes like E. coli DNA gyrase B. nih.gov

In a typical workflow, a pharmacophore model is first developed. nih.gov A library of compounds, including derivatives of this compound, can then be computationally generated and docked into the active site of the target protein. Scoring functions, such as ChemScore, are used to rank the potential inhibitory activity of these derivatives. nih.gov A 3D-QSAR model, for example using the Comparative Molecular Similarity Indices Analysis (COMSIA) method, can then be built. nih.gov This model relates the 3D electrostatic, steric, hydrophobic, and hydrogen bond donor/acceptor fields of the molecules to their experimental activity (e.g., IC₅₀ values). nih.gov Such models have high predictive power, guiding the synthesis of new derivatives with enhanced biological potency. nih.govnih.gov

Computational MethodApplication in Benzimidazole ResearchKey Findings
Density Functional Theory (DFT) Modeling radical intermediates in the biosynthesis of 5,6-dimethylbenzimidazole. nih.govacs.orgCharacterized an aminoimidazole radical intermediate, refining the understanding of the biosynthetic pathway. nih.gov
Docking & Scoring Functions Predicting inhibitory activity of benzimidazole derivatives against targets like E. coli DNA Gyrase B. nih.govIdentified that 2,5(6)-substituted benzimidazoles possess key features for efficient interaction and inhibition. nih.gov
3D-QSAR (e.g., COMSIA) Predicting biological potency of new derivatives based on 3D molecular fields. nih.govCreates predictive models (q² > 0.5, r² > 0.9) to guide the design of more potent inhibitors. nih.gov

Structure-Activity Relationship (SAR) Investigations

SAR studies analyze how modifications to a molecule's structure affect its biological activity, providing crucial information for optimizing lead compounds.

Influence of Substituent Effects on Biological Activity (e.g., amino, methyl, nitro groups)

The biological activity of the benzimidazole scaffold is highly dependent on the nature and position of its substituents.

Amino Group: The 2-amino group is a critical feature for many biologically active benzimidazoles. It often acts as a key hydrogen bond donor, facilitating strong interactions with amino acid residues in the active sites of target proteins. nih.govmdpi.com For example, in the design of E. coli DNA gyrase B inhibitors, the 2-amino group is intended to interact with residues like Asp73. nih.gov

Methyl Groups: The methyl groups at the 5- and 6-positions, as seen in this compound, contribute to the lipophilicity of the molecule. This can influence its membrane permeability and interaction with hydrophobic pockets in target enzymes. In SAR studies of 2,5,6-trisubstituted benzimidazoles as antitubercular agents, modifications at these positions are crucial for optimizing potency and metabolic properties. nih.gov The specific placement of these methyl groups can be critical; for instance, 2,5,6-trisubstituted benzimidazoles generally exhibit better anti-TB activities than their 2,5,7-trisubstituted counterparts. nih.gov

Nitro Group: The introduction of a nitro group can significantly modulate the electronic properties and biological activity of the benzimidazole core. In some series of benzimidazole-2-carboxamides, nitro-substituted derivatives have been synthesized and evaluated for their antiproliferative activity. researchgate.net While a nitro group can sometimes enhance activity, it is often introduced as a precursor that is later reduced to an amino group to yield the final active compound. nih.gov For example, 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole serves as a core molecule that is later functionalized and reduced to the corresponding 2-(aminophen-2-yl) derivative. nih.gov

SubstituentPositionInfluence on Biological ActivityExample Target/Activity
Amino 2Acts as a crucial hydrogen bond donor, enhancing binding to target enzymes. nih.govE. coli DNA Gyrase B nih.gov
Dimethyl 5 and 6Influences lipophilicity and interactions with hydrophobic pockets; substitution pattern is critical for activity. nih.govMtb-FtsZ (Antitubercular) nih.gov
Nitro 5 or 6Modulates electronic properties; often used as a synthetic intermediate for a final amino group. nih.govresearchgate.netAntiproliferative agents, Precursor for DNA Gyrase B inhibitors. nih.govresearchgate.net

Correlation between Chemical Modifications and Antimicrobial Potency

The antimicrobial potential of the this compound scaffold can be significantly modulated through specific chemical modifications. Structure-activity relationship (SAR) studies reveal that alterations, particularly at the 2-amino position, lead to a range of activities against various microbial species.

One effective strategy for enhancing antimicrobial potency is the synthesis of N-(5,6-dimethyl-1H-benzimidazol-2-yl)-substituted carboxamide derivatives. who.int This involves linking various carboxylic acids to the 2-amino group via an amide bond. Research has shown that incorporating different heterocyclic rings or open-chain structures at this position can produce compounds with promising activity against both Gram-positive and Gram-negative bacteria. who.int For instance, certain derivatives have demonstrated notable efficacy against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values in the range of 250 to 500 µg/mL. who.int

Another successful modification involves the creation of Schiff bases through the reaction of this compound with various benzaldehydes. researchgate.net These derivatives have shown broad-spectrum antimicrobial activity, with a particularly pronounced effect against Gram-negative bacteria compared to Gram-positive strains. researchgate.net The investigation into these derivatives underscores the importance of the imine linkage and the nature of the substituent on the benzaldehyde (B42025) ring in determining the ultimate antimicrobial effect.

Quantitative Structure-Activity Relationship (QSAR) models have also been employed to correlate molecular descriptors with antibacterial efficacy, confirming that modifications influencing factors like lipophilicity and electrostatic potential are key to predictive antimicrobial power.

Derivative ClassModificationTested OrganismsObserved Activity (MIC)Source
Carboxamides N-acylation with various carboxylic acidsP. aeruginosa, E. coli, S. aureus250-750 µg/mL who.int
Schiff Bases Reaction with different benzaldehydesGram-positive and Gram-negative bacteriaHigher activity against G-ve bacteria researchgate.net

Relationship between Molecular Structure and Anticancer Efficacy

The molecular architecture of this compound serves as a valuable scaffold for the development of potent anticancer agents. Its structural similarity to natural purines allows it to interact with various biopolymers, including DNA, which is a key aspect of its therapeutic potential. nih.govijrpr.com The anticancer efficacy of its derivatives is intricately linked to specific structural modifications on the benzimidazole core. nih.gov

Studies have demonstrated that modifications to the benzimidazole structure can lead to potent inhibitory effects against a variety of cancer cell lines, including those for breast, ovarian, lung, and colon cancer, as well as leukemia. nih.govnih.gov The mechanisms underlying this activity often involve the induction of apoptosis (programmed cell death) in tumor cells and the inhibition of critical cellular processes. nih.gov For example, certain derivatives have been shown to arrest the cell cycle in the G2/M phase, leading to cell death. nih.gov

The introduction of different functional groups can enhance cytotoxicity. For example, the addition of an oxadiazole conjugate to a benzimidazole derivative was found to significantly boost antiproliferative effects across a panel of cancer cell lines. nih.gov Similarly, other derivatives have been designed as microtubule inhibitors, disrupting cellular division in cancer cells. nih.gov The resulting compounds have shown significant cytotoxic effects, with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) in the micromolar range against cell lines such as HeLa and HCT-116. nih.gov

Cancer TypeMechanism of ActionKey Structural FeaturesSource
Leukemia Induction of G2/M phase cell cycle arrest and apoptosisBenzimidazole moiety enhances DNA binding affinity nih.gov
Breast Cancer Apoptosis Induction, Microtubule Inhibition2-hydroxyl and 5-fluoro substitution on aryl ring nih.gov
Colon Cancer Apoptosis Induction, Sirtuin InhibitionEthyl carboxylate and piperidine (B6355638) substitutions nih.gov
Various Tumors DNA binding, Apoptosis InductionOxadiazole conjugates nih.gov

Insights into Enzyme Inhibition Mechanisms from Structural Variations

Structural variations of the benzimidazole core provide significant insights into enzyme inhibition mechanisms. The 5,6-dimethylbenzimidazole (DMB) moiety, a structural precursor and component of Vitamin B12, is particularly notable for its ability to act as a flavin antagonist. nih.govwikipedia.orgnih.gov This inhibitory action stems from the structural similarity between the DMB ring and the isoalloxazine ring of flavin cofactors (like FMN and FAD), which are essential for the function of a wide range of enzymes. nih.gov

Research on Salmonella enterica has shown that DMB can inhibit the growth of the bacterium by targeting flavoenzymes. nih.gov Specifically, DMB has been identified as an inhibitor of the housekeeping flavin reductase (Fre) and other flavoenzymes that are critical for metabolism, such as succinate (B1194679) dehydrogenase (Sdh). nih.gov The methyl groups at positions 5 and 6 of the benzimidazole ring are crucial for this inhibitory activity; unsubstituted benzimidazole does not show the same toxic effects at similar concentrations. nih.gov

The mechanism of inhibition can vary. For enzymes where the flavin cofactor is non-covalently bound, such as FMN reductase (Fre), DMB acts as a competitive inhibitor, vying with the natural flavin substrate for the active site. nih.gov However, in enzymes where the flavin is covalently attached, such as the Sdh complex, DMB may interfere with substrate binding or the efficient transfer of protons, suggesting a non-competitive mode of inhibition. nih.gov These findings highlight how the specific structure of the 5,6-dimethylbenzimidazole core allows it to function as a targeted inhibitor of a critical class of metabolic enzymes.

Impact of Lipophilicity on Biological Activity

Lipophilicity, often quantified as the partition coefficient (log P), is a critical physicochemical parameter that significantly influences the biological activity of this compound and its derivatives. mdpi.com This property governs the compound's ability to traverse biological membranes, affecting its absorption, distribution, and ultimately its access to target sites within an organism. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies have explicitly used LogP as a key molecular descriptor to successfully correlate the structure of benzimidazole derivatives with their antibacterial efficacy. This indicates that a well-calibrated level of lipophilicity is essential for potent antimicrobial action.

Research into the antifungal activity of 2-amino-benzimidazole derivatives against Saccharomyces cerevisiae has established a direct relationship between lipophilicity and inhibitory activity. researchgate.net By determining the partition coefficients (log P) both experimentally and through calculation, studies have found a good correlation between these lipophilicity values and the observed biological activity. researchgate.net Generally, for a compound to be an effective oral drug candidate, its log P value should not exceed 5, a guideline known as part of Lipinski's rule. mdpi.com The predicted XlogP for the parent compound, this compound, is 1.5, suggesting a favorable starting point for drug design. uni.lu

The strategic modification of the benzimidazole scaffold to alter its lipophilicity is a common approach in drug discovery. For example, adding lipophilic groups can enhance membrane permeability and interaction with hydrophobic pockets in target enzymes, but excessive lipophilicity can lead to poor aqueous solubility and non-specific toxicity. mdpi.commdpi.com Therefore, achieving an optimal balance of lipophilicity is a key consideration in the design of new, more potent benzimidazole-based therapeutic agents.

Compound TypeLipophilicity MeasureCorrelation with Biological ActivitySource
2-Amino-benzimidazole Derivatives log P, R_M(0)Good correlation found between lipophilicity and antifungal activity against S. cerevisiae. researchgate.net
General Benzimidazole Derivatives LogPUsed as a key descriptor in QSAR models to predict antibacterial efficacy.
This compound Predicted XlogP1.5 uni.lu

Biological and Biomedical Research Applications of 2 Amino 5,6 Dimethylbenzimidazole

Antimicrobial Research Applications

2-Amino-5,6-dimethylbenzimidazole and its derivatives have demonstrated a spectrum of antimicrobial activities, positioning them as compounds of interest in the ongoing search for new agents to combat pathogenic microorganisms.

The antibacterial potential of this compound has been investigated against a range of both Gram-positive and Gram-negative bacteria. These studies are crucial in understanding the breadth and limitations of its efficacy.

Research has shown that derivatives of this compound exhibit activity against Gram-positive bacteria. For instance, certain Schiff base derivatives have been synthesized and tested for their antibacterial effects. researchgate.net While some studies suggest a more pronounced activity against Gram-negative bacteria, the efficacy against Gram-positive strains like Staphylococcus aureus and Bacillus cereus remains a subject of investigation. researchgate.netnih.govnih.govmdpi.com The inherent resistance of S. aureus to various antibiotics underscores the importance of exploring novel compounds like 2-aminoimidazole derivatives, which have shown promise in disrupting biofilm formation and resensitizing resistant strains to existing antibiotics. nih.govnih.gov

Antibacterial Activity of this compound Derivatives Against Gram-Positive Bacteria

Bacterial Strain Activity Observed Reference
Staphylococcus aureus Active researchgate.net
Bacillus cereus Active researchgate.net
Sarcina lutea Data not available in sources

Studies on Schiff base derivatives of this compound have indicated notable activity against Gram-negative bacteria, in some cases, higher than that observed against Gram-positive strains. researchgate.net The challenge of treating infections caused by Gram-negative bacteria, such as Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, and Klebsiella pneumoniae, is well-documented, largely due to their complex outer membrane that restricts the entry of many antibacterial agents. nih.govmdpi.com Research into benzimidazole (B57391) derivatives has shown that some compounds exhibit potent activity, although this can be diminished by efflux pumps in wild-type strains. nih.gov Combination therapies, for instance with colistin, have been explored to restore the antibacterial efficacy against these challenging pathogens. nih.gov

Antibacterial Activity of this compound Derivatives Against Gram-Negative Bacteria

Bacterial Strain Activity Observed Reference
Escherichia coli Active researchgate.netnih.gov
Pseudomonas aeruginosa Active researchgate.netnih.gov
Salmonella typhi Data not available in sources
Klebsiella pneumoniae Active nih.gov

A significant aspect of the antibacterial research on this compound is its ability to inhibit biofilm formation, a key virulence factor in many pathogenic bacteria. Biofilms are communities of microorganisms encased in a self-produced matrix, which confers increased resistance to antibiotics and host immune responses. nih.govnih.govmdpi.com this compound has been identified as a biofilm inhibitor that can attenuate the production of pyoverdine in Pseudomonas aeruginosa. nih.gov Pyoverdine is a siderophore essential for iron acquisition and is linked to the bacterium's pathogenesis and biofilm formation. nih.gov By inhibiting pyoverdine, the compound can disrupt a critical aspect of P. aeruginosa's survival and virulence. nih.gov

To contextualize the antibacterial efficacy of this compound and its derivatives, researchers often conduct comparative studies with established antibiotics. For example, the activity of metal complexes of 2-amino BISA (a related benzimidazole derivative) against various fungi was found to be higher than the reference antifungal, ketofung. sciencepub.net Such comparisons are vital for assessing the potential of these new compounds as viable alternatives or adjuncts to current antimicrobial therapies.

In addition to its antibacterial properties, this compound and its derivatives have been investigated for their antifungal activity. Benzimidazole compounds, in general, are known to possess a broad spectrum of biological activities, including antifungal effects. sciencepub.netnih.govresearchgate.netmdpi.com Studies have shown that some benzimidazole derivatives exhibit promising activity against various fungal species, including clinically relevant yeasts like Candida albicans. sciencepub.netnih.gov The antifungal efficacy can be influenced by the specific structural modifications of the benzimidazole core. nih.gov For instance, research on metal complexes of 2-amino BISA demonstrated considerable effects against fungi, with some derivatives showing higher activity than the standard antifungal ketofung against Trichophyta tonsurans, Aspergillus flavus, and Candida albicans. sciencepub.net

Antifungal Activity of this compound Derivatives

Fungal Strain Activity Observed Reference
Trichophyta tonsurans Active sciencepub.net
Aspergillus flavus Active sciencepub.net
Candida albicans Active sciencepub.netnih.gov

Mechanisms of Antimicrobial Action

This compound and its derivatives exhibit notable antimicrobial effects through several distinct biological pathways. These mechanisms include the inhibition of critical microbial enzymes, the formation of complexes with metal ions to enhance bioactivity, and the disruption of bacterial biofilms, which are crucial for pathogen virulence and resistance.

A primary antimicrobial mechanism of benzimidazole derivatives is their ability to inhibit essential enzymes in pathogens. Due to the structural resemblance between the 5,6-dimethylbenzimidazole (B1208971) moiety and the isoalloxazine ring of flavin cofactors, these compounds can act as flavin antagonists. nih.gov This allows them to interfere with the function of flavoenzymes, which are critical for various metabolic processes in bacteria, such as cellular respiration and catabolism. nih.gov For instance, studies on Salmonella typhimurium have shown that 5,6-dimethylbenzimidazole can arrest bacterial growth by inhibiting flavoenzymes like the housekeeping flavin dehydrogenase (Fre). nih.gov

Furthermore, benzimidazole derivatives have been investigated as potential inhibitors of glucosamine-6-phosphate (GlcN-6-P) synthase. semanticscholar.org This enzyme is crucial for the biosynthesis of the bacterial cell wall components, such as peptidoglycan and lipopolysaccharides. semanticscholar.org By inhibiting this enzyme, the compounds disrupt cell wall formation, compromising the structural integrity of the bacterium and leading to cell death. This targeted inhibition makes GlcN-6-P synthase a promising target for the development of novel antimicrobial agents. semanticscholar.org

The biological activity of this compound can be significantly enhanced through complexation with metal ions. nih.gov The formation of these metal complexes often increases the lipophilicity of the compound, which improves its ability to permeate the lipid-rich bacterial cell membrane. mdpi.com Once inside the cell, the metal ion can act as a redox center. For example, copper (Cu(II)) ions can be reduced to Cu(I), a reaction that catalyzes the production of reactive oxygen species (ROS). mdpi.com This surge in ROS induces severe oxidative stress and damages vital cellular components like DNA, proteins, and lipids, contributing to the compound's antimicrobial effect. mdpi.com

Studies have demonstrated that derivatives of 2-amino-5,6-dimethyl-1H-benzimidazole possess significant ferrous ion chelating abilities. who.int This sequestration of essential metal ions from the microbial environment can disrupt metabolic pathways that are dependent on these ions, further inhibiting bacterial growth. The ability to form stable complexes with various metal ions is a key contributor to the broad-spectrum bioactivity of these compounds.

This compound, sometimes referred to as 2-ABI, is recognized as a potent inhibitor of biofilm formation, particularly in the pathogenic bacterium Pseudomonas aeruginosa. researchgate.net Biofilms are structured communities of bacterial cells enclosed in a self-produced polymeric matrix, which protects them from antibiotics and host immune responses. nih.gov By disrupting the formation of these protective structures, this compound renders the bacteria more vulnerable.

The mechanism behind this antibiofilm activity involves the modulation of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation and virulence factor production. researchgate.net Research indicates that this compound derivatives can reduce the production of QS-regulated virulence factors in P. aeruginosa. researchgate.net Specifically, the compound has been shown to decrease the production of pyoverdine, a siderophore critical for acquiring iron, which is essential for bacterial pathogenicity. The disruption of these QS-regulated processes makes this compound one of the more powerful inhibitors of P. aeruginosa biofilms currently known. researchgate.net

Antitumor and Anticancer Research

In addition to its antimicrobial properties, this compound serves as a core structure for the development of potent anticancer agents. researchgate.net Derivatives of this compound have demonstrated significant inhibitory effects against a range of cancer cell lines, including those of the breast, ovaries, and lungs, through diverse molecular mechanisms. researchgate.net

Derivatives of this compound have shown promising cytotoxic activity against various cancer cell lines in vitro.

Breast Cancer: Multiple studies have confirmed the efficacy of benzimidazole derivatives against breast cancer cells. For example, certain derivatives show potent inhibitory effects on cell lines such as MCF-7 and triple-negative breast cancer (TNBC) cells like MDA-MB-231 and HCC1937. nih.govoncologyradiotherapy.commdpi.comnih.gov In some cases, these compounds have exhibited greater sensitivity in p53-mutant breast cancer cells compared to p53-wild-type cells. nih.gov The demonstrated activity highlights their potential in treating aggressive and resistant forms of breast cancer. nih.gov

Ovarian Cancer: Research has explored the potential of these compounds in treating ovarian cancers, including models that are resistant to conventional taxane-based chemotherapy. nih.gov Their unique mechanisms of action may allow them to overcome common drug resistance pathways. nih.gov

Lung Cancer: Benzimidazole derivatives have been evaluated for their cytotoxicity against non-small cell lung cancer cell lines, such as A549. mdpi.comscielo.brnih.gov Some derivatives have displayed potent activity against these lung cancer cells, indicating their potential as therapeutic candidates for this prevalent and often deadly disease. mdpi.comnih.gov

Compound TypeCancer Cell LineEffectReported Potency (IC₅₀/EC₅₀)Source
Benzimidazole CarbamateBreast (Panel)Inhibition of clonogenic viabilityEC₅₀: 162 nM - 637 nM nih.gov
Benzimidazole Derivative (BA586)Breast (HCC1937)Cytotoxic effectsIC₅₀: 42 µM oncologyradiotherapy.comoncologyradiotherapy.com
Benzimidazole DerivativeBreast (MCF-7)Cytotoxic activityIC₅₀: 8.76 µM - 71.88 µg/mL (Varies by derivative) mdpi.com
Benzimidazole DerivativeLung (A549)CytotoxicityIC₅₀: 3.98 µg/mL nih.gov
Benzimidazole Derivative (5cj)Breast (MDA-MB-436)CytotoxicityIC₅₀: 17.4 µmol/L nih.gov

The anticancer effects of this compound derivatives are attributed to their ability to modulate multiple cellular pathways and induce cancer cell death.

One key mechanism stems from the compound's structural similarity to purines, which allows it to interfere with DNA synthesis and processing. rsc.org Some derivatives function as topoisomerase inhibitors, preventing the proper replication and repair of DNA, which leads to cell cycle arrest, often at the G2/M phase, and subsequent apoptosis. nih.gov Another related mechanism involves the inhibition of poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. nih.gov

Induction of apoptosis, or programmed cell death, is a central feature of the anticancer activity of these compounds. This can be triggered through several routes. Some derivatives act as microtubule-disrupting agents, interfering with the formation of the mitotic spindle, which causes cell cycle arrest and can lead to mitotic catastrophe or apoptosis. nih.gov Others induce apoptosis through the intrinsic (mitochondrial) pathway, which involves the generation of reactive oxygen species (ROS), modulation of the Bax/Bcl-2 protein ratio to favor apoptosis, and the activation of caspases. mdpi.comiiitd.edu.in Furthermore, some benzimidazoles trigger apoptosis by activating the p53 tumor suppressor pathway, leading to increased expression of p21, a cell cycle inhibitor, and cleavage of PARP, a hallmark of apoptosis. oncologyradiotherapy.com

Molecular Mechanisms of Anticancer Action

Induction of Apoptosis via Caspase Pathways

Research into this compound and its related derivatives has revealed their potential to induce programmed cell death, or apoptosis, in cancer cells. This process is critical for eliminating malignant cells and is often mediated through the activation of a family of cysteine proteases known as caspases. mdpi.com

The mechanism of apoptosis induction by benzimidazole derivatives often involves the intrinsic, or mitochondrial, pathway. researchgate.netnih.gov This pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria into the cytoplasm. researchgate.netnih.gov Once in the cytoplasm, cytochrome c binds to a protein called Apaf-1, forming a complex known as the apoptosome. nih.gov This structure then recruits and activates an initiator caspase, caspase-9. nih.gov Activated caspase-9 proceeds to cleave and activate executioner caspases, such as caspase-3 and caspase-7, which are ultimately responsible for the biochemical and morphological changes associated with apoptosis. researchgate.netnih.gov Studies on related benzimidazole compounds have shown their ability to activate caspase-3/7, confirming their role in this critical cell death pathway. researchgate.net

Another major route for initiating apoptosis is the extrinsic, or death receptor, pathway. nih.gov This is triggered when ligands bind to cell surface receptors, leading to the recruitment and activation of caspase-8, which can then directly activate the executioner caspases. nih.gov

Cell Cycle Arrest

In addition to inducing apoptosis, this compound derivatives have been shown to interfere with the cell cycle of cancer cells. The cell cycle is a tightly regulated series of events that leads to cell division and replication. Disrupting this process can prevent the proliferation of cancer cells.

Studies have demonstrated that benzimidazole compounds can cause cell cycle arrest at various phases. For instance, some benzimidazoles have been found to arrest glioblastoma cells at the G2/M phase, the transition point between the second growth phase and mitosis. nih.gov This arrest is often mediated by pathways involving key regulatory proteins like p53 and p21, which in turn affect the levels of cyclin B1, a crucial protein for entry into mitosis. nih.gov In other cancer cell lines, such as ovarian cancer, derivatives of this compound have also been noted to induce cell cycle arrest. The ability to halt cell cycle progression is a key mechanism of the antitumor potential of these compounds. mdpi.com

DNA Damage Response

The structural similarity of benzimidazoles to purines, which are fundamental components of DNA, suggests they can interfere with DNA synthesis and processing. nih.gov This interference can lead to a DNA damage response (DDR), a network of cellular pathways that detect, signal, and repair DNA lesions. nih.gov

When DNA damage occurs, cells activate checkpoint pathways to halt cell cycle progression, allowing time for repair. nih.gov If the damage is too severe to be repaired, the DDR pathways can trigger apoptosis to eliminate the compromised cell. nih.gov Research indicates that this compound is implicated in the DNA damage response in lung cancer cells. The induction of a DDR by these compounds represents another facet of their anticancer activity, complementing their ability to induce apoptosis and cell cycle arrest.

Table 1: Summary of Antitumor Activity of Benzimidazole Derivatives This table is generated based on findings for this compound and its derivatives.

Cancer TypeMechanism of ActionReference
Breast CancerInduction of apoptosis
Ovarian CancerCell cycle arrest
Lung CancerDNA damage response
GlioblastomaCell cycle arrest at G2/M phase nih.gov

Neuroprotective Research and Enzyme Inhibition Studies

Derivatives of this compound have been explored for their potential in treating neurodegenerative disorders, most notably Alzheimer's disease. This research focuses on their ability to inhibit key enzymes involved in the progression of the disease.

Inhibition of Acetylcholinesterase (AChE)

Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). nih.gov In Alzheimer's disease, a deficiency in acetylcholine in certain brain regions contributes to cognitive decline. nih.gov Inhibiting AChE increases the levels of acetylcholine in the synaptic cleft, which can help improve neuronal communication and, consequently, cognitive function. nih.gov

Derivatives of this compound have shown potential as AChE inhibitors. Studies on various benzimidazole analogs have demonstrated good to moderate inhibitory activity against AChE. nih.gov The effectiveness of these compounds is often compared to standard drugs like donepezil. nih.gov For example, certain benzimidazole Schiff base analogs have been synthesized and shown to effectively inhibit AChE, with their potency influenced by the specific chemical groups attached to the benzimidazole core. nih.gov

Inhibition of Butyrylcholinesterase (BuChE)

Butyrylcholinesterase (BuChE) is another enzyme that can hydrolyze acetylcholine, and its role becomes more significant in the later stages of Alzheimer's disease as AChE levels decline. nih.govnih.gov Therefore, inhibiting both AChE and BuChE is considered a valuable therapeutic strategy for managing Alzheimer's symptoms. nih.gov

Research has confirmed that derivatives of this compound can also inhibit BuChE. Several synthesized benzimidazole analogs have exhibited dual inhibition, acting on both AChE and BuChE. nih.govmdpi.com This dual-action capability makes them attractive candidates for further development in the context of neurodegenerative diseases.

Implications for Neurodegenerative Disease Therapies (e.g., Alzheimer's disease)

The ability of this compound derivatives to inhibit both AChE and BuChE positions them as promising compounds for the development of new therapies for Alzheimer's disease. nih.gov By regulating acetylcholine levels in the brain, these compounds could offer symptomatic relief with potentially fewer side effects compared to some existing treatments.

The progression of Alzheimer's disease is also linked to the formation of beta-amyloid plaques. nih.gov The AChE enzyme has a secondary, non-catalytic function that involves interaction with beta-amyloid, potentially promoting its aggregation. nih.gov Therefore, inhibitors that target specific sites on the AChE enzyme could not only modulate acetylcholine levels but also interfere with the formation of these neurotoxic plaques. The development of benzimidazole-based inhibitors continues to be an active area of research for new anti-Alzheimer's agents. nih.govresearchgate.net

Table 2: Cholinesterase Inhibition by Benzimidazole Analogs This table presents exemplary data for various benzimidazole derivatives, not specifically this compound, to illustrate inhibitory potential.

Compound SeriesTarget EnzymeIC50 Values (µM)Reference
Benzimidazole Schiff Bases (e.g., analog 2e)AChE0.60 ± 0.05 nih.gov
Benzimidazole Schiff Bases (e.g., analog 2e)BuChE2.20 ± 0.10 nih.gov
5-aminobenzimidazolone derivative (4d)AChE7.2 nih.gov
Benzimidazole Thiosemicarbazides (e.g., 1c)AChE0.60 ± 0.05 nih.gov

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Biochemical Research and Metabolic Pathway Investigations

This compound and its parent structure, benzimidazole, are valuable tools in biochemical research due to their ability to interact with various biological macromolecules and pathways.

The structural similarity of benzimidazoles to purines allows them to interfere with enzymes involved in DNA processing. nih.gov This interference can lead to the inhibition of DNA synthesis, a mechanism that underpins the use of some benzimidazole derivatives as anticancer agents. nih.govwikipedia.org For example, certain benzimidazole derivatives have been designed to inhibit E. coli DNA gyrase B, a key enzyme in bacterial DNA replication, by interacting with specific amino acid residues like Asp73 and Arg136. mdpi.com This highlights the potential for these compounds to disrupt fundamental cellular processes.

Benzimidazole derivatives have been investigated as inhibitors of a wide range of enzymes. For instance, 5,6-dimethylbenzimidazole (DMB), a closely related compound, has been shown to inhibit flavin-dependent dehydrogenases in Salmonella Typhimurium, such as succinate (B1194679) dehydrogenase, D-alanine dehydrogenase, and tricarballylate (B1239880) dehydrogenase. nih.gov This inhibition is attributed to the structural similarity between DMB and the isoalloxazine moiety of flavin cofactors. nih.gov Such studies provide insights into enzyme mechanisms and the potential for developing novel enzyme inhibitors.

Role in Vitamin B12 Biosynthesis Research

Under anaerobic conditions, the biosynthesis of DMB proceeds from 5-aminoimidazole ribotide (AIR) through a series of enzymatic reactions. nih.govpnas.org A key enzyme in this pathway is HBI synthase (BzaF), a radical S-adenosyl-L-methionine (SAM) enzyme that converts AIR to 5-hydroxybenzimidazole (B117332) (HBI). nih.gov Subsequent enzymatic steps, involving enzymes like BzaC, BzaD, and BzaE, modify HBI to produce DMB. ukri.org

Interestingly, the anaerobic DMB biosynthesis pathway requires two vitamin B12-dependent radical SAM enzymes, BzaD and BzaE, suggesting that vitamin B12 is involved in its own synthesis. ukri.org In contrast, the aerobic pathway for DMB synthesis involves the enzyme BluB, which catalyzes the oxygen-dependent fragmentation of flavin mononucleotide (FMN). nih.govpnas.orgebi.ac.uk

The study of these biosynthetic pathways, and the intermediates and enzymes involved, provides a deeper understanding of microbial metabolism and the production of this essential vitamin.

Anaerobic Biosynthesis Pathway of 5,6-dimethylbenzimidazole (DMB ligand)

The de novo biosynthesis of vitamin B12 is a complex process that differs depending on the presence or absence of oxygen. nih.gov In anaerobic environments, a unique pathway is responsible for the synthesis of the DMB ligand. This process begins with the conversion of 5-aminoimidazole ribotide (AIR) and involves a series of enzymatic reactions. nih.govnih.gov

Under anaerobic conditions, the formation of the DMB ligand commences with the transformation of 5-aminoimidazole ribotide (AIR) into 5-hydroxybenzimidazole (HBI). nih.govnih.gov This reaction is a critical step in the pathway, as it constructs the benzimidazole core that will later be dimethylated to form DMB. Isotope tracing studies have revealed that four of the five carbons from the ribose portion of AIR are incorporated into the benzyl (B1604629) ring of HBI, while the first carbon of the ribose is lost as formate. nih.govasm.org

The conversion of AIR to HBI is catalyzed by the radical S-adenosyl-L-methionine (SAM) enzyme BzaF, which is also known as HBI synthase. nih.govnih.govasm.org BzaF initiates a radical-based rearrangement of AIR. The process starts with the homolytic cleavage of the C(5'-adenosine)—S(methionine) bond in a SAM molecule, which generates a highly reactive 5'-deoxyadenosyl radical. nih.govasm.org This radical then abstracts a hydrogen atom from the substrate, AIR, initiating the complex rearrangement that leads to the formation of HBI. nih.govnih.gov

The mechanism of the BzaF-catalyzed reaction involves the formation of radical intermediates. Advanced spectroscopic techniques, particularly electron paramagnetic resonance (EPR) spectroscopy, have been employed to trap and characterize these transient species. nih.govnih.govnih.gov Studies using various isotopologues of AIR have successfully identified an aminoimidazole radical intermediate formed during the reaction. nih.govnih.gov These findings have been crucial in revising previously proposed mechanisms and provide a deeper understanding of how radical SAM enzymes control complex chemical transformations. nih.govnih.gov

Antagonism of Vitamin B12-Requiring Organisms (e.g., Lactobacillus lactis, Lactobacillus leichmannii, Euglena gracilis)

Research into the biological activity of benzimidazole derivatives has shown that compounds structurally related to the DMB ligand of vitamin B12 can act as antagonists to microorganisms that depend on this vitamin. Specifically, 1,2-dimethyl-4,5-diaminobenzene and 5,6-dimethylbenzimidazole itself have demonstrated inhibitory properties against the growth of several vitamin B12-requiring organisms, including Lactobacillus lactis, Lactobacillus leichmannii, and Euglena gracilis. asm.org

In studies with Lactobacillus lactis, 5,6-dimethylbenzimidazole proved to be highly toxic. asm.org A series of 2-alkyl substituted 5,6-dimethylbenzimidazoles were also tested for their inhibitory effects. asm.org

OrganismInhibitory Compound
Lactobacillus lactis1,2-dimethyl-4,5-diaminobenzene, 5,6-dimethylbenzimidazole
Lactobacillus leichmannii1,2-dimethyl-4,5-diaminobenzene, 5,6-dimethylbenzimidazole
Euglena gracilis1,2-dimethyl-4,5-diaminobenzene, 5,6-dimethylbenzimidazole

Competitive Antagonism by Vitamin B12

The nature of the antagonism exhibited by these benzimidazole derivatives varies. In the case of 1,2-dimethyl-4,5-diaminobenzene, its toxic effect on Lactobacillus lactis can be competitively reversed by the addition of vitamin B12. asm.org This suggests that the compound interferes with a B12-dependent metabolic pathway in a way that can be overcome by an excess of the vitamin.

However, the inhibition caused by 5,6-dimethylbenzimidazole is not reversible with vitamin B12. asm.org This indicates a different mechanism of toxicity, one that is not simply a competitive interaction at the site of vitamin B12 utilization. The toxicity of 5,6-dimethylbenzimidazole and its analogs in L. lactis could not be reversed by various known vitamins, purines, pyrimidines, nucleosides, or nucleotides. asm.org

Pharmaceutical Development as a Building Block

Beyond its relevance to vitamin B12 biochemistry, this compound is a versatile chemical compound that serves as a valuable building block in pharmaceutical development. researchgate.netnih.gov Its unique benzimidazole structure, featuring an amino group, allows for its incorporation into more complex molecules through various chemical reactions. This property makes it a key intermediate in the synthesis of a range of pharmaceutical agents. Researchers have utilized this compound in the development of new drug formulations, highlighting its potential in creating novel therapeutic compounds. researchgate.net The ability to use such foundational molecules is critical in medicinal chemistry for the efficient synthesis of libraries of compounds for drug discovery programs.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Research Findings

Research on 2-Amino-5,6-dimethylbenzimidazole has established it as a valuable heterocyclic compound with a broad spectrum of utility. Key academic contributions have elucidated its synthesis, characterized its physicochemical and spectroscopic properties, and demonstrated its potential as a scaffold for developing new antimicrobial and anticancer agents. who.intresearchgate.netmdpi.com Furthermore, its application as a corrosion inhibitor and a building block for high-performance polymers highlights its significance in materials science. dtu.dknih.gov

Unexplored Research Avenues and Potential for Novel Discoveries

Despite the existing research, several avenues remain unexplored. A more in-depth investigation into the specific mechanisms of action of this compound and its derivatives in biological systems is warranted. The full scope of its enzyme inhibitory activity against a wider range of targets could be a fruitful area of research. In material science, the development and characterization of novel polymers and nanomaterials incorporating this compound could lead to materials with enhanced properties. Furthermore, its potential as a component in organic light-emitting diodes (OLEDs) or other electronic materials, owing to the conjugated benzimidazole (B57391) system, is an area ripe for exploration.

Methodological Advancements and Interdisciplinary Research Opportunities

Future research would benefit from the application of advanced synthetic methodologies, such as flow chemistry and microwave-assisted synthesis, to produce this compound and its derivatives more efficiently and sustainably. Computational studies, including molecular docking and quantum chemical calculations, will continue to play a crucial role in predicting the biological activity and material properties of new derivatives, thus guiding synthetic efforts. nih.gov Interdisciplinary collaborations between chemists, biologists, material scientists, and engineers will be essential to fully exploit the potential of this versatile molecule, for example, in the development of drug delivery systems or smart materials.

Broader Impact of this compound Research on Science and Technology

The ongoing research into this compound and its derivatives has the potential to make a significant impact on both science and technology. In medicine, it could lead to the development of new drugs to combat infectious diseases and cancer. who.intmdpi.com In the field of materials science, it could contribute to the creation of more durable and high-performance materials for a variety of applications. dtu.dknih.gov As a fundamental building block, it will continue to fuel innovation in organic synthesis and the discovery of new functional molecules.

Q & A

Q. What are the established synthetic routes for 2-Amino-5,6-dimethylbenzimidazole, and what are their key reaction conditions?

Methodological Answer: The synthesis of this compound typically involves cyclization reactions of substituted precursors. For example:

  • Phthaloylation Reaction : Reacting this compound with phthaloyl chloride yields compound (38), while using phthalic anhydride produces (37). The choice of phthaloylating agent affects isomerization pathways and product distribution .
  • Heterocyclic Synthesis : Classical methods include condensation of o-phenylenediamine derivatives with nitriles or carbonyl compounds under acidic conditions. For instance, refluxing substituted benzaldehydes with triazole derivatives in ethanol with glacial acetic acid forms benzimidazole derivatives .

Q. Key Considerations :

  • Catalysts/Reagents : Glacial acetic acid is often used as a catalyst in cyclization reactions .
  • Purification : Products are typically isolated via solvent evaporation and filtration .

Q. How is this compound characterized structurally and spectroscopically?

Methodological Answer: Characterization involves a combination of techniques:

  • Spectroscopy :
    • ¹H/¹³C NMR : Methyl groups at positions 5 and 6 appear as distinct singlets (δ ~2.3 ppm for protons; δ ~20–25 ppm for carbons).
    • IR : N-H stretching (~3400 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) confirm the benzimidazole core .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 146.19 for C₉H₁₀N₂) validate the molecular formula .
  • X-ray Crystallography : Resolves the planar benzimidazole ring and dimethyl substitution pattern .

Q. What pharmacological activities are associated with this compound derivatives?

Methodological Answer: Derivatives exhibit diverse biological activities:

  • Antibacterial Activity : Substitution at position 1 (e.g., 3-chlorobenzyl or 3-fluorobenzyl) enhances inhibitory effects against Pseudomonas aeruginosa. For example, compound 18 (1-(3-fluorobenzyl)-2-amino-5,6-dimethylbenzimidazole) shows MIC values <10 µg/mL .
  • Antifungal Potential : Analogues with electron-withdrawing groups (e.g., Cl, F) disrupt fungal membrane synthesis .

Q. Key Structure-Activity Relationship (SAR) :

  • Substituent Effects : Methyl groups at positions 5 and 6 improve lipophilicity, enhancing membrane permeability .

Advanced Research Questions

Q. How can QSAR models predict the antibacterial activity of this compound derivatives?

Methodological Answer: Quantitative Structure-Activity Relationship (QSAR) models correlate molecular descriptors with antibacterial efficacy:

  • Descriptors Used :
    • LogP (lipophilicity)
    • Molar Refractivity (polarizability)
    • Electrostatic Potential (charge distribution)
  • Validation : External validation with compounds like 1519 (Table 1) confirms predictive power (R² >0.8) .

Q. Table 1. QSAR-Predicted vs. Experimental MIC Values

CompoundPredicted MIC (µg/mL)Experimental MIC (µg/mL)
15 12.514.2
18 8.79.3

Q. How can researchers resolve contradictions in reported biological activity data for derivatives?

Methodological Answer: Contradictions often arise from variability in:

  • Experimental Design : Differences in bacterial strains (e.g., P. aeruginosa PAO1 vs. clinical isolates) or assay conditions (e.g., broth microdilution vs. agar diffusion) .
  • Data Normalization : Use standardized protocols (CLSI/EUCAST guidelines) and internal controls (e.g., ciprofloxacin as a reference) .
  • Statistical Analysis : Multivariate regression identifies confounding variables (e.g., solvent polarity affecting compound solubility) .

Q. How do the 5,6-dimethyl groups influence reactivity in heterocyclic chemistry?

Methodological Answer: The dimethyl substituents:

  • Steric Effects : Hinder electrophilic substitution at positions 5 and 6, directing reactions to position 1 or 2 .
  • Electronic Effects : Electron-donating methyl groups increase electron density on the benzimidazole ring, favoring nucleophilic attacks (e.g., alkylation at N1) .

Example : In phthaloylation reactions, steric bulk from methyl groups prevents isomerization observed in non-methylated analogues, stabilizing intermediates like (38) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.